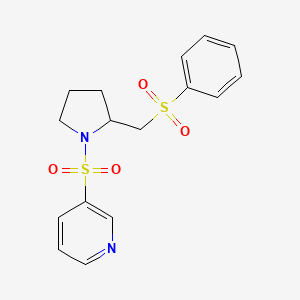

3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine

CAS No.: 1448033-60-0

Cat. No.: VC5183764

Molecular Formula: C16H18N2O4S2

Molecular Weight: 366.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448033-60-0 |

|---|---|

| Molecular Formula | C16H18N2O4S2 |

| Molecular Weight | 366.45 |

| IUPAC Name | 3-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylpyridine |

| Standard InChI | InChI=1S/C16H18N2O4S2/c19-23(20,15-7-2-1-3-8-15)13-14-6-5-11-18(14)24(21,22)16-9-4-10-17-12-16/h1-4,7-10,12,14H,5-6,11,13H2 |

| Standard InChI Key | OLVOIVBGIWPGPW-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)S(=O)(=O)C2=CN=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Features

Core Architecture and Substituent Effects

The molecule comprises a pyridine ring substituted at the 3-position with a sulfonyl group, which is further connected to a pyrrolidine moiety. The pyrrolidine nitrogen is bonded to a second sulfonyl group bearing a phenylmethyl group. This arrangement creates a sterically crowded environment, particularly around the pyrrolidine nitrogen, which influences both synthetic strategies and conformational dynamics .

X-ray crystallographic data from analogous sulfonamide-pyrrolidine systems (e.g., 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate) reveal that the sulfonyl groups adopt distinct spatial orientations to minimize steric clashes. In such structures, the pyrrolidine ring typically exists in an envelope conformation, with the sulfonyl-substituted nitrogen deviating from planarity by 15–20° . These observations suggest that 3-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)pyridine likely exhibits similar conformational flexibility, which may impact its intermolecular interactions.

Electronic Properties and Spectroscopic Signatures

The electron-withdrawing nature of the sulfonyl groups induces significant deshielding effects on adjacent protons, as evidenced by H NMR studies of related compounds. For instance, in 1-(phenylsulfonyl)piperidine, the protons adjacent to the sulfonamide nitrogen resonate at δ 3.25 ppm as a triplet (J = 6.8 Hz), while aromatic protons in the pyridine-3-sulfonyl moiety appear as multiplet signals between δ 7.84–8.87 ppm . These patterns provide diagnostic markers for verifying successful sulfonylation during synthesis.

Synthetic Methodologies

Key Intermediate: Pyridine-3-sulfonyl Chloride Hydrochloride

The synthesis of pyridine-3-sulfonyl derivatives typically begins with the preparation of pyridine-3-sulfonyl chloride hydrochloride, a versatile intermediate. As detailed in multiple protocols , this compound is synthesized via treatment of 3-pyridinesulfonic acid with phosphorus pentachloride (PCl) and phosphorus oxychloride (POCl) at 120–130°C for 8–15 hours, yielding the target in 81–91% efficiency (Table 1).

Table 1: Synthesis Optimization for Pyridine-3-sulfonyl Chloride Hydrochloride

| Reagent Ratio (3-pyridinesulfonic acid:PCl) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1:1.2 | 120 | 8 | 81 |

| 1:1.5 | 130 | 3.5 | 83 |

| 1:1.1 | 150 | 2 | 91 |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR analysis of intermediate 1-(phenylsulfonyl)pyrrolidine reveals characteristic signals:

-

Pyrrolidine protons: δ 1.53–1.80 ppm (m, 6H), δ 3.25 ppm (t, J = 6.8 Hz, 4H)

In the final compound, the pyridine protons are expected to resonate as a doublet of doublets (δ 8.03–8.07 ppm) and singlets (δ 9.01 ppm) based on data from pyridine-3-sulfonyl derivatives .

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) of related bis-sulfonamides shows molecular ion peaks [M+H] with mass accuracy <5 ppm. Elemental analysis typically confirms C, H, N, and S content within 0.4% of theoretical values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume